N-[(Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Overview
Description
N-[(Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a furan ring, a morpholine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the morpholine ring: This can be synthesized via the reaction of diethanolamine with a suitable halogenated compound.
Coupling of the furan and morpholine rings: This step may involve a condensation reaction.
Formation of the benzamide group: This is typically achieved through the reaction of the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: Similar structure but lacks the furan and morpholine rings.
Furan-2-ylmethylamine: Contains the furan ring but lacks the benzamide and morpholine groups.
Morpholine-4-carboxamide: Contains the morpholine ring but lacks the furan and benzamide groups.
Uniqueness
N-[(Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of the furan, morpholine, and benzamide groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-18-7-9-19(10-8-18)23-12-11-21(31-23)17-22(25(29)27-13-15-30-16-14-27)26-24(28)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,26,28)/b22-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCHXPDQJSSDFF-XLNRJJMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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